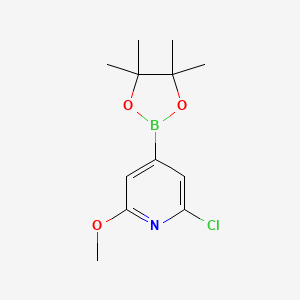

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción general

Descripción

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. Its structure features a pyridine ring substituted with chlorine at position 2, methoxy at position 6, and a pinacol boronate ester at position 2. This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The chlorine and methoxy substituents modulate electronic and steric properties, influencing reactivity in catalytic transformations.

Mecanismo De Acción

Target of Action

The primary targets of 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are typically organic compounds that contain carbon-carbon double bonds . This compound, also known as 2-CHLORO-6-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER, is often used in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a new bond with the target molecule . In the transmetalation step, the organoboron group of 2-CHLORO-6-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving this compound affects the carbon-carbon bond formation pathway . This reaction is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis can influence their stability and bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH can significantly affect the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of a palladium catalyst is crucial for the Suzuki-Miyaura cross-coupling reaction .

Análisis Bioquímico

Biochemical Properties

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic molecules. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired product .

Cellular Effects

The effects of this compound on cellular processes are not extensively studied. Its role in facilitating chemical reactions suggests that it may influence cell function indirectly by modifying the availability of certain organic molecules. This compound could potentially impact cell signaling pathways and gene expression by altering the chemical environment within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a palladium-boron complex. This complex facilitates the transfer of boron-containing groups to organic molecules, enabling the formation of new carbon-carbon bonds. The mechanism involves the coordination of the boronic ester to the palladium catalyst, followed by transmetalation and reductive elimination steps .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial for its effectiveness in chemical reactions. Over time, this compound may undergo hydrolysis, leading to the formation of boronic acid and other by-products. Long-term studies on its effects on cellular function are limited, but its stability in various solvents and reaction conditions has been documented .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It is essential to consider the potential toxic or adverse effects at high doses. Threshold effects and safe dosage levels would need to be determined through rigorous in vivo studies to ensure its safe application in medicinal chemistry .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is likely that this compound undergoes metabolic transformations similar to other boronic esters, involving hydrolysis and oxidation reactions. Enzymes such as esterases and oxidases may play a role in its metabolism, affecting the levels of metabolites and overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through passive diffusion and interactions with transport proteins. Its localization and accumulation may be influenced by its chemical properties, such as lipophilicity and molecular size .

Actividad Biológica

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBClNO

- Molecular Weight : 269.53 g/mol

- CAS Number : 697739-24-5

- Storage Conditions : Inert atmosphere at -20°C

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : Inhibition of key signaling pathways involved in cell proliferation and survival.

| Compound | IC (μM) | Target |

|---|---|---|

| 2-Chloro-6-methoxy... | 0.126 | MDA-MB-231 TNBC cells |

| Similar Compound X | 0.1 | EGFR-L858R/T790M/C797S |

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

- DYRK1A Inhibition : It has been identified as a potential inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in Alzheimer's disease.

- Study Findings : Enzymatic assays demonstrated nanomolar-level inhibitory activity against DYRK1A.

Antioxidant and Anti-inflammatory Activities

The compound exhibits antioxidant properties that can mitigate oxidative stress in cells:

- Assays Conducted : ORAC assays and evaluations of LPS-induced pro-inflammatory responses in BV2 microglial cells confirmed its efficacy.

| Assay Type | Result |

|---|---|

| ORAC | High antioxidant capacity |

| LPS-induced inflammation | Significant reduction in pro-inflammatory markers |

Case Studies

Several case studies have explored the biological activity of this compound and its analogs:

-

In Vivo Studies :

- Model : BALB/c nude mice were used to assess the compound's efficacy against tumor metastasis.

- Results : The compound significantly inhibited lung metastasis compared to controls.

-

Toxicity Assessments :

- Acute toxicity studies showed no adverse effects at doses up to 2000 mg/kg in mice.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. For instance:

| Compound Type | Example | Application |

|---|---|---|

| Anticancer | Pyridine derivatives | Inhibitors of cancer cell proliferation |

| Antimicrobial | Boron-containing compounds | Broad-spectrum antibacterial agents |

Case Study : Research has shown that pyridine derivatives exhibit significant activity against various cancer cell lines. The incorporation of the boron moiety enhances the stability and bioactivity of these compounds in biological systems.

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of certain kinases that are overexpressed in cancer cells.

Materials Science Applications

1. Polymer Chemistry

The boron-containing group in the compound can be utilized in polymer synthesis to create materials with enhanced properties such as thermal stability and mechanical strength.

| Material Type | Application | Benefits |

|---|---|---|

| Conductive Polymers | Electronics | Improved conductivity |

| Biodegradable Polymers | Packaging | Environmental sustainability |

Case Study : A study demonstrated that incorporating this compound into polymer matrices significantly improved the thermal properties and mechanical strength of the resulting materials.

Agricultural Chemistry Applications

1. Agrochemical Development

The compound's ability to act as a building block for agrochemicals makes it valuable in developing herbicides and pesticides. Its structure can be modified to enhance efficacy and reduce toxicity.

| Agrochemical Type | Example | Target Pest/Weed |

|---|---|---|

| Herbicides | Selective herbicides | Broadleaf weeds |

| Insecticides | Systemic insecticides | Aphids |

Case Study : Research indicates that derivatives of this compound have shown effective control over specific weed species while minimizing impact on non-target plants.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

Basic Research Question

The synthesis typically involves introducing the boronic ester group via Miyaura borylation or Suzuki-Miyaura cross-coupling. A common approach is halogenation of a pyridine precursor followed by palladium-catalyzed coupling with bis(pinacolato)diboron. For example:

Halogenation : Start with 2-chloro-6-methoxypyridine and introduce a bromine/iodine at the 4-position using directed ortho-metalation or electrophilic substitution.

Borylation : Use Pd(dppf)Cl₂ catalyst with bis(pinacolato)diboron in a 1,4-dioxane/H₂O solvent system at 80–100°C under inert atmosphere .

Optimization Tips :

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos/XPhos improves yields in sterically hindered systems.

- Base : K₂CO₃ or Cs₂CO₃ enhances coupling efficiency in polar aprotic solvents (e.g., DMF).

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol removes unreacted boron reagents.

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Basic Research Question

Key Techniques :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm). ¹¹B NMR confirms boronic ester integrity (δ 28–32 ppm) .

- X-ray Crystallography : Use SHELX or OLEX2 for single-crystal analysis. Slow evaporation from dichloromethane/hexane yields diffraction-quality crystals. SHELXL refinement resolves chlorine and boron positions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ expected at m/z 295.1).

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

Advanced Research Question

Common Issues :

- Unexpected Peaks : Impurities (e.g., dehalogenated by-products) may arise during synthesis. Use preparative HPLC (C18 column, MeCN/H₂O gradient) for isolation.

- Isomer Formation : The chloro and methoxy groups may lead to regioisomers. Compare experimental ¹H NMR coupling constants with DFT-calculated values (Gaussian/B3LYP/6-31G**) .

- Dynamic Effects : Rotamers in the boronic ester can split signals. Variable-temperature NMR (-40°C to 25°C) reduces conformational averaging .

Q. What strategies mitigate steric hindrance in cross-coupling reactions involving this compound?

Advanced Research Question

The 2-chloro and 6-methoxy groups create steric bulk, slowing transmetalation in Suzuki reactions. Solutions include:

- Ligand Design : Bulky ligands like XPhos or RuPhos enhance catalyst turnover .

- Microwave Irradiation : Shortens reaction time (10–30 min at 120°C) to reduce side reactions.

- Solvent Optimization : Use toluene/DMF (3:1) to improve solubility of aromatic intermediates.

- Pre-activation : Convert the boronic ester to a trifluoroborate salt (KHF₂ treatment) for faster coupling .

Q. How do electronic effects of substituents influence reactivity in palladium-catalyzed reactions?

Advanced Research Question

- Methoxy Group : Electron-donating (+M effect) activates the pyridine ring toward electrophilic substitution but may deactivate the boronic ester toward transmetalation. Use electron-deficient aryl halides (e.g., 4-nitrophenyl) as coupling partners .

- Chloro Substituent : Electron-withdrawing (-I effect) slows oxidative addition. Employ PdCl₂(dtbpf) with high Pd(0)/Pd(II) turnover to bypass this issue .

- Boronic Ester : The pinacol group stabilizes boron but reduces electrophilicity. Add NaOMe (1 equiv) to generate more reactive borate intermediates .

Q. What are the challenges in using this compound for late-stage functionalization in drug discovery?

Advanced Research Question

- Chemoselectivity : Competing reactions at the chloro and boronic ester sites require orthogonal protection. Protect the boronic ester as a trifluoroborate during nucleophilic aromatic substitution (e.g., SNAr with amines) .

- Stability : Hydrolysis of the boronic ester in aqueous media limits bioconjugation. Use anhydrous conditions or stabilize with diols (e.g., 1,2-ethanediol) .

- Biological Compatibility : Screen for boron toxicity in cellular assays. Replace with a benzoxaborole moiety if needed .

Q. How can computational methods aid in predicting reactivity and designing derivatives?

Advanced Research Question

- DFT Calculations : Model transition states for Suzuki coupling (e.g., B3LYP/def2-TZVP) to predict activation barriers and regioselectivity .

- Docking Studies : Use AutoDock Vina to assess binding affinity of derivatives toward biological targets (e.g., kinase ATP pockets).

- SAR Analysis : QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyridine-based boronate esters. Key structural analogues and their distinguishing features are summarized below:

Notes:

- Steric Effects : The position of the boronate ester (Bpin) significantly impacts steric accessibility. For example, Bpin at position 4 (target compound) offers moderate steric hindrance compared to position 3 in CAS 1083168-96-0 .

- Electronic Effects: Methoxy groups are stronger electron donors than methyl or halogens, altering the pyridine ring's electron density and influencing cross-coupling efficiency .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity is benchmarked against analogues:

- Suzuki-Miyaura Coupling : Chlorine at position 2 acts as a directing group, enhancing regioselectivity during coupling. Methoxy at position 6 may slow transmetalation due to steric and electronic effects compared to methyl-substituted analogues (e.g., CAS 697739-22-3) .

- Yield Trends : Compounds with electron-withdrawing groups (e.g., Cl) at ortho positions typically exhibit lower yields in coupling reactions than para-substituted derivatives. For instance, 2-Chloro-5-Bpin pyridine (CAS 444120-94-9) shows ~70% yield in model reactions, while methoxy-substituted analogues (CAS 1034297-69-2) achieve ~85% under optimized conditions .

Propiedades

IUPAC Name |

2-chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)15-10(7-8)16-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYLZMHVPVATKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678202 | |

| Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697739-24-5 | |

| Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697739-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.